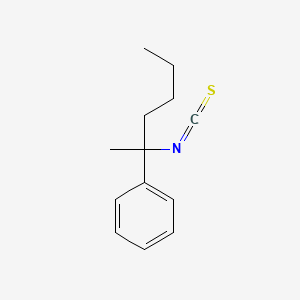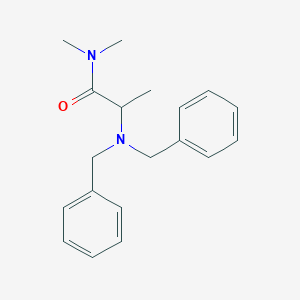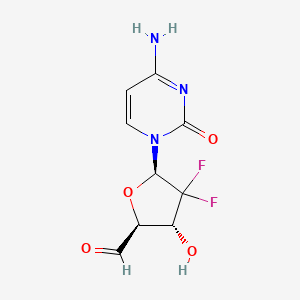
(2-Isothiocyanatohexan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Isothiocyanatohexan-2-yl)benzene is an organic compound that features both an isothiocyanate group and a benzene ring. Compounds containing isothiocyanate groups are known for their reactivity and are often used in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isothiocyanatohexan-2-yl)benzene typically involves the reaction of a suitable precursor with thiophosgene or another isothiocyanate source. The reaction conditions often require an inert atmosphere and may involve solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale reactions using automated systems to ensure consistent quality and yield. The specific methods can vary depending on the desired purity and application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Isothiocyanatohexan-2-yl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles.
Addition Reactions: The double bond in the isothiocyanate group can participate in addition reactions.
Oxidation and Reduction: Depending on the conditions, the compound can be oxidized or reduced to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols. Reaction conditions can vary but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine can form a thiourea derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Isothiocyanatohexan-2-yl)benzene can be used as a building block for synthesizing more complex molecules. Its reactivity makes it useful in various organic synthesis applications.
Biology and Medicine
In biology and medicine, isothiocyanate compounds are often studied for their potential therapeutic properties, including anticancer and antimicrobial activities. The specific applications of this compound would depend on its biological activity, which would need to be determined through experimental studies.
Industry
In industry, such compounds can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of (2-Isothiocyanatohexan-2-yl)benzene would depend on its specific interactions with molecular targets. Generally, isothiocyanate compounds can react with nucleophilic sites in proteins and other biomolecules, potentially leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other isothiocyanate-containing molecules such as phenyl isothiocyanate and allyl isothiocyanate.
Uniqueness
The uniqueness of (2-Isothiocyanatohexan-2-yl)benzene lies in its specific structure, which combines a benzene ring with an isothiocyanate group and a hexyl chain. This unique structure can impart specific reactivity and properties that differentiate it from other isothiocyanate compounds.
Eigenschaften
CAS-Nummer |
919474-63-8 |
|---|---|
Molekularformel |
C13H17NS |
Molekulargewicht |
219.35 g/mol |
IUPAC-Name |
2-isothiocyanatohexan-2-ylbenzene |
InChI |
InChI=1S/C13H17NS/c1-3-4-10-13(2,14-11-15)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
JCCYQNQIFMIXLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)(C1=CC=CC=C1)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-N-{4-[(E)-(pyridin-3-yl)diazenyl]phenyl}benzamide](/img/structure/B14185460.png)

![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-1H-indol-1-yl]pentanenitrile](/img/structure/B14185502.png)
![1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene)](/img/structure/B14185507.png)
![6-(3-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14185510.png)

![1-[(2E)-1,3-Bis(4-nitrophenyl)triaz-2-en-1-yl]-2-methylpropan-1-one](/img/structure/B14185515.png)

![N-{2-[4-(Methanesulfinyl)-2,5-dimethoxyphenyl]ethyl}acetamide](/img/structure/B14185525.png)

![N-(4-Chlorophenyl)-4-[4-(1H-tetrazol-1-yl)phenyl]phthalazin-1-amine](/img/structure/B14185540.png)

![10-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14185557.png)
